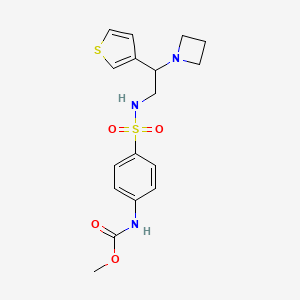
methyl (4-(N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (4-(N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate is an intriguing chemical compound with applications in diverse scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4-(N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate typically involves a multi-step process:
Formation of the Azetidine Ring: : This can be achieved by the cyclization of suitable precursors under acidic or basic conditions.
Thiophene Introduction: : The thiophene moiety is introduced through a coupling reaction with a halide derivative.
Sulfamoyl Group Addition:
Phenyl Carbamate Formation: : The final step is the formation of the phenyl carbamate, often through the reaction of the intermediate with methyl isocyanate or an equivalent reagent.
Industrial Production Methods
In an industrial setting, the production methods would be scaled up, focusing on cost-effective and high-yield processes. The choice of solvents, catalysts, and purification techniques would be optimized to ensure the highest purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, potentially leading to sulfoxides or sulfones.
Reduction: : Reduction can affect the sulfamoyl group or the azetidine ring, producing a variety of reduced forms.
Substitution: : Both nucleophilic and electrophilic substitutions can occur, especially on the phenyl and thiophene rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).
Reduction: : Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Halides, nucleophiles (e.g., amines), and electrophiles (e.g., alkylating agents).
Major Products
The major products depend on the specific reactions undertaken. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry
This compound's reactivity makes it a valuable tool in synthetic chemistry, particularly in forming complex molecular architectures.
Biology
In biological research, it may serve as a molecular probe to study cellular pathways involving sulfamoyl and carbamate groups.
Medicine
Industry
In industry, it could be used in the development of advanced materials, especially those requiring specific electronic or structural properties.
Mecanismo De Acción
The compound's mechanism of action would likely involve interactions with biological targets such as enzymes or receptors. The azetidine ring and thiophene moiety could facilitate binding to active sites, while the sulfamoyl and carbamate groups might participate in specific chemical interactions, influencing the compound's overall biological effect.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (4-(N-(2-pyrrolidin-1-yl)ethyl)sulfamoyl)phenyl)carbamate
Ethyl (4-(N-(2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate
Methyl (4-(N-(2-(azetidin-1-yl)ethyl)sulfamoyl)phenyl)carbamate
Uniqueness
What sets methyl (4-(N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate apart is the specific combination of its structural moieties. The presence of both the azetidine ring and the thiophene unit imparts unique reactivity and potential biological activity not found in other similar compounds.
This compound exemplifies the complexity and potential of modern synthetic organic chemistry, bridging the gap between lab-scale research and real-world applications.
Propiedades
IUPAC Name |
methyl N-[4-[[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]sulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S2/c1-24-17(21)19-14-3-5-15(6-4-14)26(22,23)18-11-16(20-8-2-9-20)13-7-10-25-12-13/h3-7,10,12,16,18H,2,8-9,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OERMOSOXNSEKGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(3-Oxomorpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2416630.png)
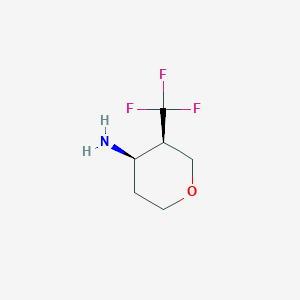
![2-((7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2416632.png)
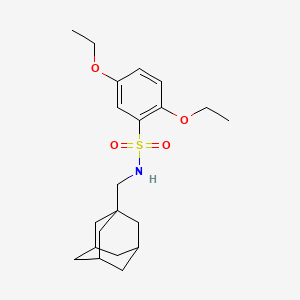

![4-(methoxymethyl)-1-{1-[1-(thiophen-2-yl)cyclopentanecarbonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole](/img/structure/B2416637.png)
![(Z)-2-Cyano-3-[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2416638.png)

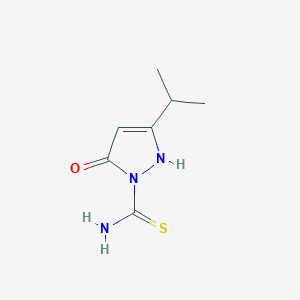
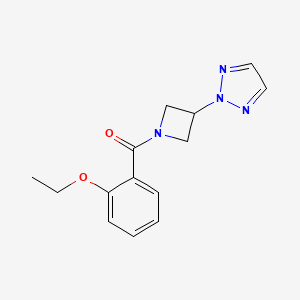

![N-[[(2R,3S)-1-Cyclopropyl-5-oxo-2-pyridin-4-ylpyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2416648.png)

![Ethyl 1-[morpholin-4-yl(phenyl)methyl]cyclohexane-1-carboxylate](/img/structure/B2416652.png)
